

# (2E,5Z)-tetradecadienoyl-CoA structure and chemical properties

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An In-Depth Technical Guide to **(2E,5Z)-Tetradecadienoyl-CoA**: Structure, Properties, and Metabolic Significance

Disclaimer: Specific experimental data for **(2E,5Z)-Tetradecadienoyl-CoA** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of polyunsaturated fatty acid metabolism, data from analogous isomers such as (2E,5E)-tetradecadienoyl-CoA, and hypothesized pathways. The experimental protocols detailed are established methods for the analysis of this class of molecules.

## Introduction

Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are pivotal metabolic intermediates and signaling molecules central to numerous cellular processes, including energy production via  $\beta$ -oxidation, lipid biosynthesis, and protein acylation.<sup>[1]</sup> The specific stereochemistry of the double bonds in unsaturated fatty acyl-CoAs significantly influences their metabolic fate and biological activity.<sup>[1]</sup> **(2E,5Z)-Tetradecadienoyl-CoA** is an unsaturated fatty acyl-coenzyme A, a 14-carbon fatty acyl-CoA with two double bonds.<sup>[2]</sup> This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its structure, chemical properties, hypothesized metabolic pathways, and the experimental methodologies required for its study.

## Chemical Structure and Properties

The structure of **(2E,5Z)-tetradecadienoyl-CoA** consists of a 14-carbon fatty acyl chain with a trans (E) double bond at the C2 position and a cis (Z) double bond at the C5 position, linked to a coenzyme A molecule via a thioester bond.

## Predicted Chemical and Mass Spectrometric Properties

While experimental data is scarce, key properties can be predicted based on its structure. High-resolution mass spectrometry is the primary technique for the identification and quantification of such molecules.<sup>[3]</sup>

| Property                                 | Predicted Value   | Source |
|--|---|--------|
| Chemical Formula                         | C <sub>35</sub> H <sub>58</sub> N <sub>7</sub> O <sub>17</sub> P <sub>3</sub> S | [3]    |
| Monoisotopic Mass                        | 973.2827 u  | [3]    |
| Average Molecular Weight                 | 975.874 g/mol   | [4]    |
| Precursor Ion (m/z, [M+H] <sup>+</sup> ) | ~974.29   | [5]    |
| Key Fragment Ion (m/z)                   | Neutral loss of 507.1 Da (3'-phospho-ADP)                                       | [3]    |
| Water Solubility                         | 1.93 g/L ( ALOGPS)  | [6]    |
| logP                                     | -1.2 (ChemAxon)   | [6]    |

## Biological Significance and Metabolic Pathways

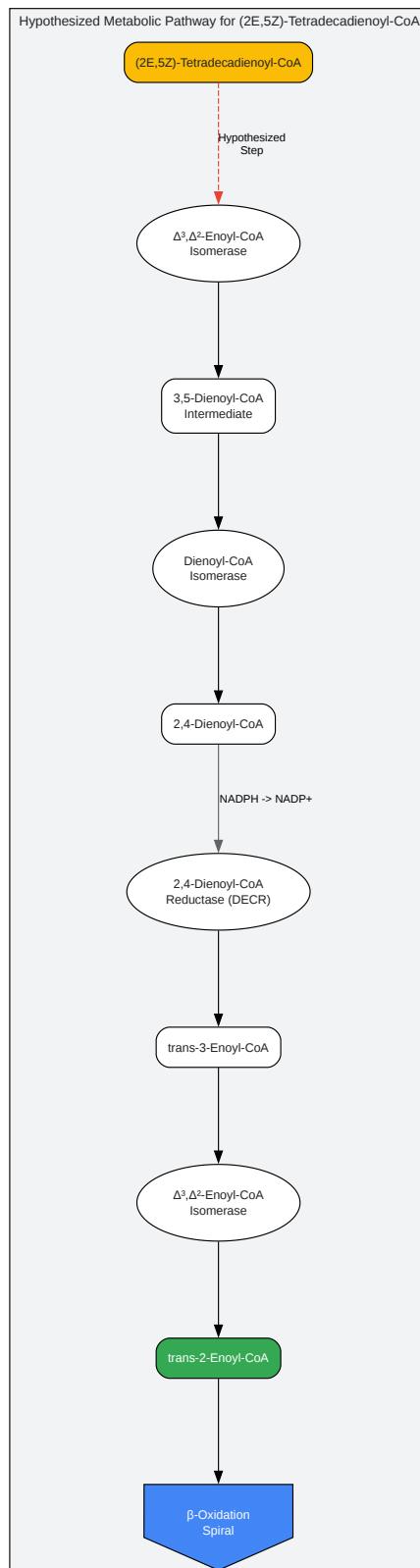
**(2E,5Z)-Tetradecadienoyl-CoA** is presumed to be an intermediate in the  $\beta$ -oxidation of polyunsaturated fatty acids (PUFAs). The metabolism of PUFAs requires auxiliary enzymes to handle double bonds that are not in the standard trans- $\Delta$ 2 configuration suitable for the core  $\beta$ -oxidation enzymes.<sup>[1][7]</sup>

## Hypothesized Metabolic Pathway

The presence of a cis double bond at the 5-position prevents direct processing by the standard  $\beta$ -oxidation machinery after the initial steps. The metabolic challenge is to convert this structure into a recognizable substrate. The pathway likely involves the following key enzymatic steps.

- Initial  $\beta$ -oxidation Cycles: A longer-chain PUFA undergoes initial cycles of  $\beta$ -oxidation to yield **(2E,5Z)-tetradecadienoyl-CoA**.
- Isomerization: The crucial step would be the action of an isomerase. A  $\Delta^3,\Delta^2$ -enoyl-CoA isomerase could potentially act on the molecule, although the cis-5 configuration presents a unique challenge compared to more common intermediates. It might first be acted upon to form a conjugated system.
- Reduction: If a conjugated 2,4-dienoyl-CoA intermediate is formed, it would be reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR).<sup>[8]</sup>
- Final Isomerization: The resulting trans-3-enoyl-CoA is then isomerized by  $\Delta^3,\Delta^2$ -enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate that can re-enter the  $\beta$ -oxidation spiral.<sup>[8]</sup>

This multi-step process, requiring specialized auxiliary enzymes, ensures the complete oxidation of the fatty acyl chain to yield acetyl-CoA for energy production.<sup>[8]</sup>



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Caption: Hypothesized metabolic pathway of **(2E,5Z)-tetradecadienoyl-CoA**.

# Experimental Protocols

The study of **(2E,5Z)-tetradecadienoyl-CoA** requires specialized protocols for its synthesis, extraction, and analysis.

## Synthesis of **(2E,5Z)-Tetradecadienoyl-CoA**

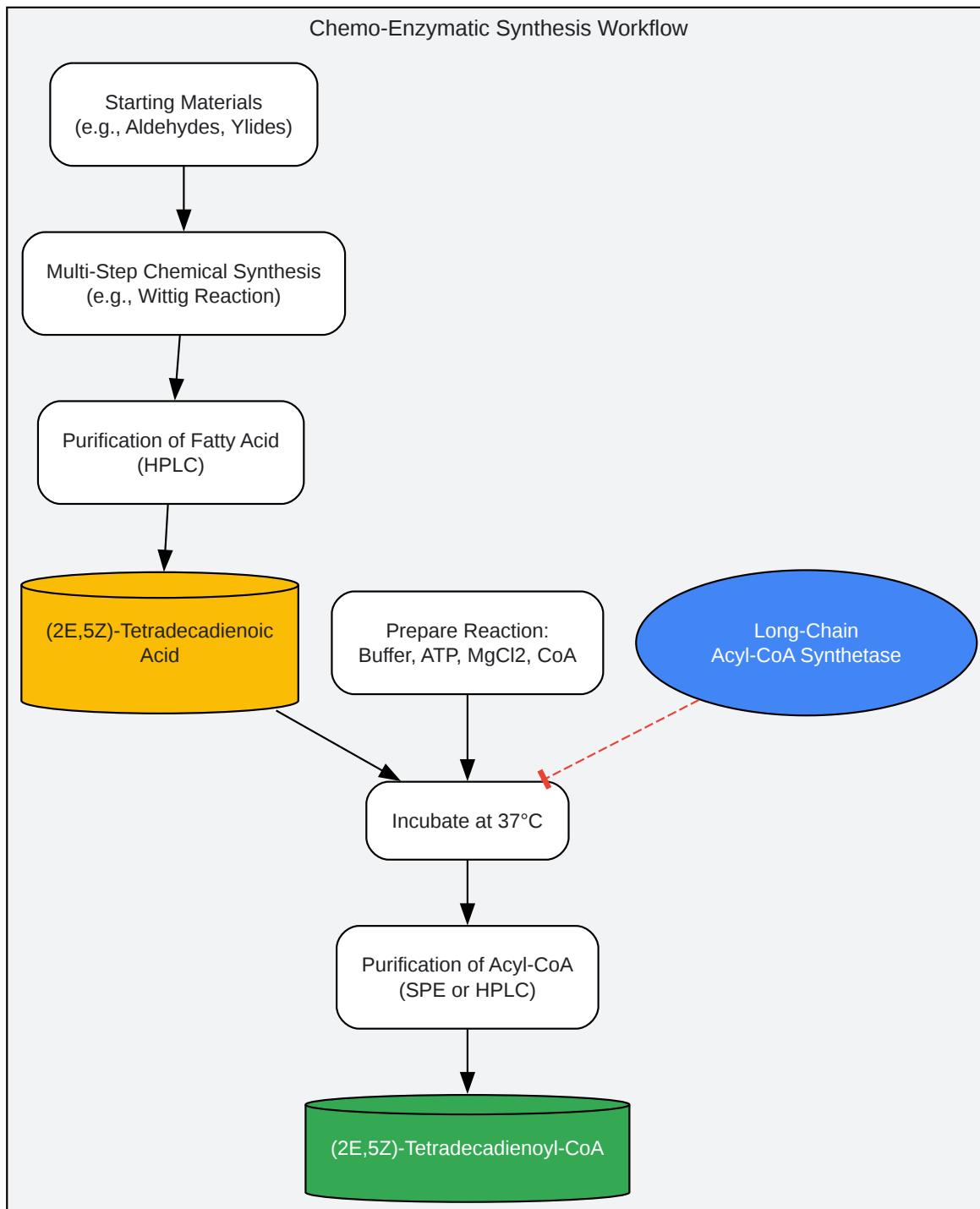
As this molecule is not readily available commercially, it must be synthesized.<sup>[9]</sup> A chemo-enzymatic approach is often most effective.<sup>[1]</sup>

Objective: To synthesize **(2E,5Z)-tetradecadienoyl-CoA** for use as an analytical standard and for functional studies.

Methodology:

- Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid:
  - Achieved through multi-step organic synthesis, likely employing methods like the Wittig reaction to create the double bonds with the desired E and Z stereochemistry.<sup>[9][10]</sup>
  - Purification of the fatty acid is performed by column chromatography or HPLC.<sup>[10]</sup>
- Enzymatic Ligation to Coenzyme A:
  - Materials: (2E,5Z)-tetradecadienoic acid, Coenzyme A trilithium salt, ATP, magnesium chloride, a long-chain acyl-CoA synthetase (e.g., from *Pseudomonas* sp. or rat liver), and potassium phosphate buffer (pH 7.5).<sup>[10]</sup>
  - Procedure:
    1. Prepare a reaction mixture containing potassium phosphate buffer, MgCl<sub>2</sub>, ATP, and Coenzyme A.<sup>[10]</sup>
    2. Add the synthesized (2E,5Z)-tetradecadienoic acid, dissolved in a minimal amount of an organic solvent like DMSO.<sup>[10]</sup>
    3. Initiate the reaction by adding the long-chain acyl-CoA synthetase.<sup>[10]</sup>

4. Incubate the mixture at 37°C for 1-2 hours.[[10](#)]
5. Monitor product formation and purify the resulting **(2E,5Z)-tetradecadienoyl-CoA** using solid-phase extraction (SPE) or reversed-phase HPLC.[[10](#)]

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Caption: Workflow for the chemo-enzymatic synthesis of the target molecule.

# Extraction from Biological Tissues and Quantification by LC-MS/MS

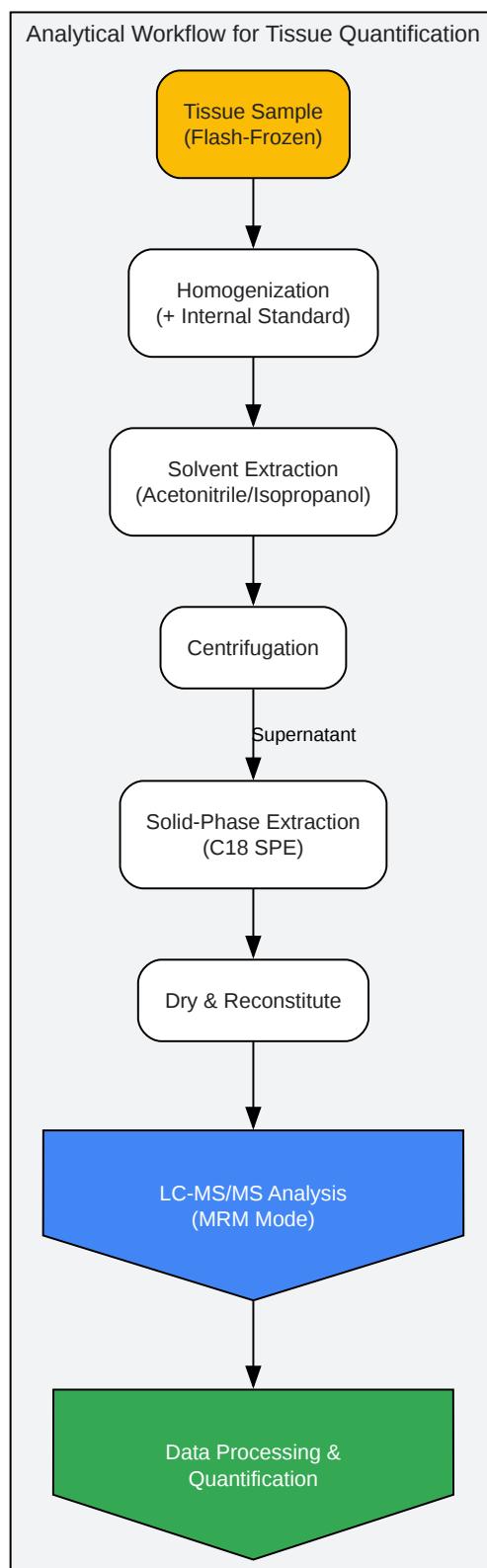
The analysis of acyl-CoAs from tissues is challenging due to their low abundance. A robust method combining solvent extraction, solid-phase extraction, and LC-MS/MS analysis is required.[11]

Objective: To extract and quantify **(2E,5Z)-tetradecadienoyl-CoA** from biological samples.

Methodology:

- Homogenization:
  - Weigh approximately 100 mg of flash-frozen tissue and homogenize in a pre-chilled glass homogenizer with an ice-cold extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9).[1] A stable isotope-labeled internal standard (e.g., C17:0-CoA) should be added at this stage.[8]
- Solvent Extraction:
  - Add 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
  - Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[1][8]
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition a C18 SPE column with methanol, followed by water.[8]
  - Load the supernatant from the centrifugation step onto the column.[8]
  - Wash the column to remove unbound contaminants (e.g., with 50% methanol in water).[8]
  - Elute the acyl-CoAs using an appropriate elution buffer (e.g., methanol with 25 mM ammonium hydroxide or 2-propanol).[1][8]
  - Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]

- LC-MS/MS Analysis:
  - Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[3][7]
  - Chromatography: Use a C18 reversed-phase column with a gradient elution.
    - Mobile Phase A: 10 mM ammonium acetate in water.[7]
    - Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water.[7]
  - Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).[7]
  - MRM Transition: Monitor the transition from the precursor ion ( $[M+H]^+$ ,  $m/z \sim 974.3$ ) to a characteristic product ion.[5][11]
  - Quantification: Generate a standard curve using the synthesized **(2E,5Z)-tetradecadienoyl-CoA** standard. Quantify the amount in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.[7]



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Caption: Experimental workflow for analyzing **(2E,5Z)-tetradecadienoyl-CoA**.

## Data Presentation

All quantitative data should be presented in a clear, structured format. The following tables are examples for presenting kinetic and quantitative results.

### Hypothetical Enzyme Kinetic Parameters

The data below is purely hypothetical and serves as an example of how experimental results for enzymes involved in the metabolism of **(2E,5Z)-tetradecadienoyl-CoA** would be structured.  
[9]

| Enzyme  | Substrate                    | K <sub>m</sub> (μM) | V <sub>max</sub> (μmol/min/mg) |
|---|------------------------------|---------------------|--------------------------------|
| Δ <sup>3</sup> ,Δ <sup>2</sup> -Enoyl-CoA Isomerase | (2E,5Z)-Tetradecadienoyl-CoA | 12.5 ± 1.8          | 8.2 ± 0.9                      |
| 2,4-Dienoyl-CoA Reductase                           | 2,4-Tetradecadienoyl-CoA     | 25.0 ± 3.5          | 2.1 ± 0.3                      |

### Example Quantitative Analysis Data

This table illustrates how to present quantification results from an LC-MS/MS experiment.[12]

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (nmol/g tissue) |
|-----------|-------------------|--------------|-------------------------|-------------------------------|
| Control 1 | 85,430            | 1,520,100    | 0.056                   | 1.25                          |
| Control 2 | 92,110            | 1,498,500    | 0.061                   | 1.36                          |
| Treated 1 | 210,500           | 1,550,800    | 0.136                   | 3.02                          |
| Treated 2 | 225,300           | 1,515,300    | 0.149                   | 3.31                          |

### Conclusion and Future Directions

**(2E,5Z)-Tetradecadienoyl-CoA** represents a specific, yet understudied, intermediate in the complex network of fatty acid metabolism. While its precise roles and metabolic pathways are not fully elucidated, established principles of lipid biochemistry provide a strong framework for

its investigation. The chemo-enzymatic synthesis and advanced LC-MS/MS analytical techniques detailed in this guide provide the necessary tools for researchers to produce and accurately quantify this molecule in biological systems.

Future research should focus on validating the hypothesized metabolic pathway, identifying the specific isomerase involved, and exploring the potential role of this and other rare fatty acyl-CoA isomers in cellular signaling and the pathology of metabolic diseases. Such studies are critical for advancing our understanding of lipid metabolism and may reveal novel targets for therapeutic intervention.<sup>[7][9]</sup>

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